1-(Benzo[d][1,3]dioxol-5-yl)-3-(6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl)urea
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Overview
Description
1-(Benzo[d][1,3]dioxol-5-yl)-3-(6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl)urea is a complex organic compound that has garnered significant interest in the fields of chemistry and pharmacology
Preparation Methods
The synthesis of 1-(Benzo[d][1,3]dioxol-5-yl)-3-(6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl)urea typically involves multiple steps, starting with the preparation of the benzo[d][1,3]dioxole and pyrimidinyl intermediates. These intermediates are then coupled under specific reaction conditions to form the final product. Common synthetic routes include:
Step 1: Synthesis of the benzo[d][1,3]dioxole intermediate through cyclization reactions.
Step 2: Preparation of the pyrimidinyl intermediate via condensation reactions.
Step 3: Coupling of the intermediates using reagents such as carbodiimides or urea derivatives under controlled temperature and pH conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, utilizing advanced techniques such as continuous flow synthesis and automated reaction monitoring.
Chemical Reactions Analysis
1-(Benzo[d][1,3]dioxol-5-yl)-3-(6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using reagents such as sodium borohydride can yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidinyl or benzo[d][1,3]dioxole moieties, resulting in the formation of substituted derivatives.
Common reagents and conditions for these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperature and pressure settings. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(Benzo[d][1,3]dioxol-5-yl)-3-(6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl)urea has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 1-(Benzo[d][1,3]dioxol-5-yl)-3-(6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit certain kinases or interact with DNA, affecting cellular processes such as proliferation and apoptosis.
Comparison with Similar Compounds
When compared to similar compounds, 1-(Benzo[d][1,3]dioxol-5-yl)-3-(6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl)urea stands out due to its unique structural features and versatile reactivity. Similar compounds include:
1-(Benzo[d][1,3]dioxol-5-yl)-3-(4-pyrimidinyl)urea: Lacks the benzylpiperazinyl group, resulting in different reactivity and biological activity.
1-(Benzo[d][1,3]dioxol-5-yl)-3-(6-(4-methylpiperazin-1-yl)pyrimidin-4-yl)urea: Contains a methyl group instead of a benzyl group, leading to variations in its chemical and biological properties.
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-[6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N6O3/c30-23(26-18-6-7-19-20(12-18)32-16-31-19)27-21-13-22(25-15-24-21)29-10-8-28(9-11-29)14-17-4-2-1-3-5-17/h1-7,12-13,15H,8-11,14,16H2,(H2,24,25,26,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJCNCMSIWAFQJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C3=NC=NC(=C3)NC(=O)NC4=CC5=C(C=C4)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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